Cas no 1339583-76-4 ((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol is a fluorinated thiophene derivative with a hydroxymethyl functional group, offering versatility in synthetic organic chemistry. Its structure combines a fluorine-substituted thiophene core with an ortho-tolyl group, enhancing reactivity for cross-coupling and functionalization reactions. The fluorine atom improves metabolic stability and binding affinity in medicinal chemistry applications, while the hydroxymethyl group provides a handle for further derivatization. This compound is particularly valuable in pharmaceutical and agrochemical research as a building block for bioactive molecules. Its well-defined stereochemistry and purity make it suitable for precise synthetic applications, including asymmetric synthesis and catalyst development.
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol structure
1339583-76-4 structure
Product name:(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol
CAS No:1339583-76-4
MF:C13H13FOS
Molecular Weight:236.305125951767
MDL:MFCD07775468
CID:5159050

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol 化学的及び物理的性質

名前と識別子

    • (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol
    • (5-fluoro-2-methylphenyl)-(5-methylthiophen-2-yl)methanol
    • MDL: MFCD07775468
    • インチ: 1S/C13H13FOS/c1-8-5-3-4-6-10(8)12(15)13-11(14)7-9(2)16-13/h3-7,12,15H,1-2H3
    • InChIKey: VVGGEDNHHYNAOR-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC(=C1C(C1C=CC=CC=1C)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • XLogP3: 3.3
  • トポロジー分子極性表面積: 48.5

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1647769-5g
(5-Fluoro-2-methylphenyl)(5-methylthiophen-2-yl)methanol
1339583-76-4 98%
5g
¥17228.00 2024-08-09
abcr
AB428443-1 g
3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol
1339583-76-4
1g
€594.40 2023-04-23
abcr
AB428443-5 g
3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol
1339583-76-4
5g
€1,373.40 2023-04-23
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD513129-1g
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol
1339583-76-4 97%
1g
¥3031.0 2024-04-17
Fluorochem
399717-5g
3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol
1339583-76-4 97.0%
5g
£1,377.00 2023-04-19
abcr
AB428443-1g
3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol; .
1339583-76-4
1g
€1621.70 2025-02-27
abcr
AB428443-5g
3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol
1339583-76-4
5g
€1373.40 2023-09-04
Fluorochem
399717-1g
3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol
1339583-76-4 97.0%
1g
£570.00 2023-04-19
Fluorochem
399717-25g
3-Fluoro-6-methylphenyl-(5-methyl-2-thienyl)methanol
1339583-76-4 97.0%
25g
£3,451.00 2023-04-19
Ambeed
A900066-1g
(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol
1339583-76-4 97%
1g
$441.0 2024-04-24

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol 関連文献

(3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanolに関する追加情報

Research Brief on (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol (CAS: 1339583-76-4): Recent Advances and Applications

The compound (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol (CAS: 1339583-76-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorinated thiophene and methanol-substituted aromatic structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

One of the key advancements in the study of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol is its role as an intermediate in the synthesis of bioactive compounds. Researchers have optimized synthetic routes to improve yield and purity, enabling scalable production for preclinical studies. The fluorinated thiophene moiety is particularly noteworthy, as it enhances the molecule's metabolic stability and binding affinity to target proteins. Recent publications highlight its utility in the development of kinase inhibitors and GPCR modulators, which are critical in treating cancers and neurological disorders.

In pharmacological evaluations, (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol has demonstrated selective activity against specific cancer cell lines, including those resistant to conventional therapies. Mechanistic studies suggest that it induces apoptosis via mitochondrial pathways and modulates key signaling cascades, such as the PI3K/AKT and MAPK pathways. Additionally, its ability to cross the blood-brain barrier has sparked interest in its potential for treating neurodegenerative diseases, with preliminary data indicating neuroprotective effects in vitro and in vivo.

Beyond its therapeutic potential, the compound's physicochemical properties have been extensively characterized. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate its structure-activity relationships (SAR). These studies reveal that the fluorine atom and the methylthiophene group play pivotal roles in its bioactivity, offering insights for further structural optimization. Computational modeling has also been utilized to predict its interactions with biological targets, facilitating the design of derivatives with enhanced efficacy and reduced off-target effects.

Despite these promising findings, challenges remain in the clinical translation of (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol. Issues such as bioavailability, toxicity, and formulation stability need to be addressed in future studies. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline. Recent patent filings and conference presentations underscore its commercial potential, with several organizations exploring its applications in combination therapies and targeted drug delivery systems.

In conclusion, (3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol represents a versatile and pharmacologically active scaffold with broad implications for drug discovery. Ongoing research aims to unlock its full therapeutic potential while addressing translational challenges. This brief highlights the latest developments and underscores the importance of continued investment in its study, which could lead to breakthroughs in treating complex diseases.

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